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molecular formula C15H20O2 B8646493 4-(2-Benzyloxyethyl)cyclohexanone CAS No. 628731-60-2

4-(2-Benzyloxyethyl)cyclohexanone

Cat. No. B8646493
M. Wt: 232.32 g/mol
InChI Key: RYLUBXDPWSHXME-UHFFFAOYSA-N
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Patent
US07091232B2

Procedure details

A solution of LDA (33 ml, 1.5 M in Et2O) in THF (50 mL) at −78° C. was treated with 4-(2-benzyloxy-ethyl)-cyclohexanone (9.5 g, 40.2 mmol). The mixture was warmed to 0° C. over 30 min. before re-cooling to −78° C. and adding HMPA (7 mL). Methyl cyanoformate (CNCO2Me, 4.1 mL, 85 mmol) was added and the mixture was stirred for 15 m before aqueous quench and work-up. The product was purified by chromatography on SiO2 with 10% EtOAc:Hx. 5-(2-Benzyloxy-ethyl)-2-oxo-)cyclohexanecarboxylic acid methyl ester was isolated, 5.8 g (49%).
Name
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[CH2:9]([O:16][CH2:17]CC1CCC(=O)CC1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CN(P(N(C)C)(N(C)C)=[O:30])C.C(C(OC)=O)#N>C1COCC1>[CH3:17][O:16][C:9]([CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)=[O:30] |f:0.1|

Inputs

Step One
Name
Quantity
33 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
9.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCC1CCC(CC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Three
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(#N)C(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 m
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before re-cooling to −78° C.
CUSTOM
Type
CUSTOM
Details
before aqueous quench
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography on SiO2 with 10% EtOAc

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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